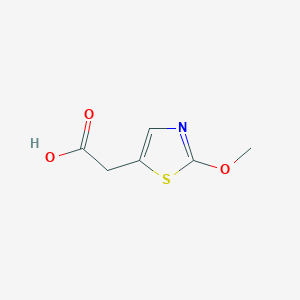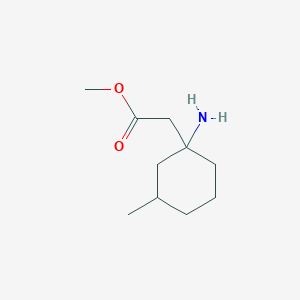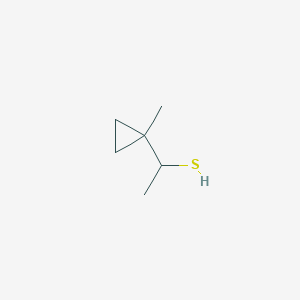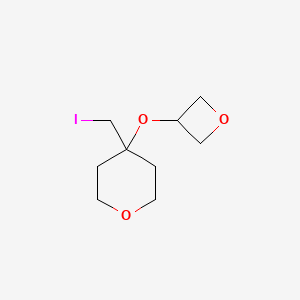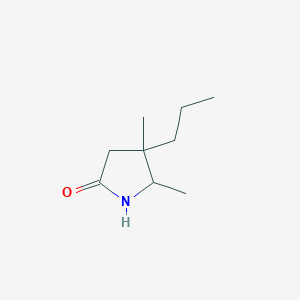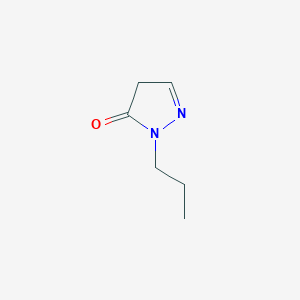
1-Propyl-1h-pyrazol-5(4h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-1h-pyrazol-5(4h)-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a propyl group attached to the nitrogen atom at position 1 and a keto group at position 5
準備方法
Synthetic Routes and Reaction Conditions: 1-Propyl-1h-pyrazol-5(4h)-one can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones. For instance, the reaction of propylhydrazine with acetylacetone under acidic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid, and it is conducted at elevated temperatures to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-Propyl-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride, leading to the formation of 1-propyl-1h-pyrazol-5-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conducted in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, aryl halides; reactions often require bases like potassium carbonate and solvents such as dimethylformamide.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: 1-Propyl-1h-pyrazol-5-ol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
1-Propyl-1h-pyrazol-5(4h)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity.
作用機序
The mechanism by which 1-Propyl-1h-pyrazol-5(4h)-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades, leading to the desired therapeutic effect.
類似化合物との比較
1-Methyl-1h-pyrazol-5(4h)-one: Similar structure but with a methyl group instead of a propyl group.
1-Ethyl-1h-pyrazol-5(4h)-one: Contains an ethyl group instead of a propyl group.
1-Butyl-1h-pyrazol-5(4h)-one: Features a butyl group in place of the propyl group.
Uniqueness: 1-Propyl-1h-pyrazol-5(4h)-one is unique due to its specific substituent, which can influence its reactivity and interaction with biological targets. The propyl group may confer different steric and electronic properties compared to other alkyl groups, affecting the compound’s overall behavior in chemical reactions and biological systems.
特性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
2-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7-8/h4H,2-3,5H2,1H3 |
InChIキー |
DOEMUQSUNMPUCV-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


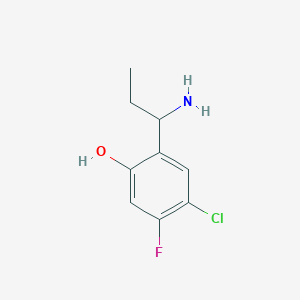

![(5-{[(1-Methoxypropan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13314329.png)
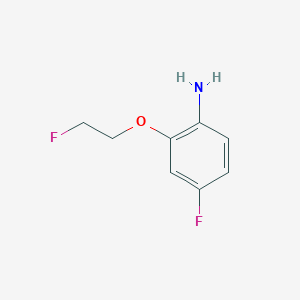
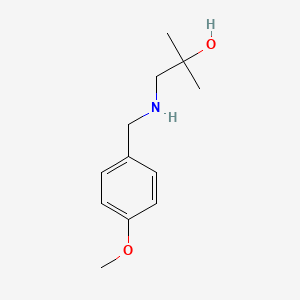
![6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13314347.png)
![BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13314352.png)
![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13314356.png)
![1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B13314357.png)
